molecular formula C11H13N5O2 B2845631 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid CAS No. 1144470-64-3

1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid

Cat. No.: B2845631
CAS No.: 1144470-64-3
M. Wt: 247.258
InChI Key: AELKBWLRPJVYAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid” is a chemical compound with a molecular weight of 247.25 and a molecular formula of C11H13N5O2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C11H13N5O2 . Further structural analysis would require more specific data such as NMR or X-ray crystallography results.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.

Scientific Research Applications

Synthesis and Molecular Docking

Research has focused on the synthesis of novel pyridine and fused pyridine derivatives, including those related to the specified chemical structure, to explore their antimicrobial and antioxidant activities. These compounds have been synthesized starting from specific precursors and evaluated through molecular docking screenings, revealing moderate to good binding energies on target proteins, indicating potential therapeutic applications in treating microbial infections and oxidative stress (Flefel et al., 2018).

Antihistaminic and Anti-inflammatory Activities

Another study synthesized a series of compounds with cyclic amines, including those related to the triazolopyridazine framework, to evaluate their antihistaminic activity and inhibitory effect on eosinophil infiltration. Compounds exhibiting both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis were identified, offering insights into potential therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Antimicrobial and Antioxidant Properties

A study on the synthesis and pharmacological evaluation of novel thiazolo-triazolopyridine derivatives highlighted their significant biological activity against tested microorganisms. The synthesized compounds demonstrated good antimicrobial activity, indicating their potential as antimicrobial agents (Suresh et al., 2016).

Anti-diabetic Drug Development

Research into triazolo-pyridazine-6-yl-substituted piperazines explored their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition. These compounds were synthesized and evaluated for their DPP-4 inhibition potential and insulinotropic activities, offering promising avenues for anti-diabetic drug development (Bindu et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound are not fully known. It is intended for research use only and not for diagnostic or therapeutic use .

Properties

IUPAC Name

1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c17-11(18)8-2-1-5-15(6-8)10-4-3-9-13-12-7-16(9)14-10/h3-4,7-8H,1-2,5-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELKBWLRPJVYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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